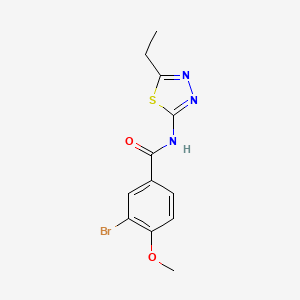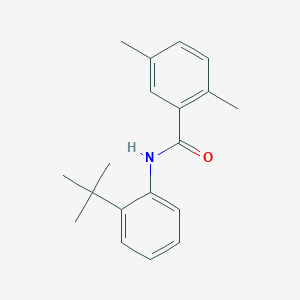
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various cellular processes, including cholesterol transport, steroidogenesis, and apoptosis. DPA-714 has been extensively studied for its potential applications in imaging and treating neuroinflammation, cancer, and other diseases.
作用機序
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide binds to TSPO with high affinity and specificity, leading to the modulation of various cellular processes, including inflammation, oxidative stress, and apoptosis. TSPO is upregulated in various pathological conditions, such as neuroinflammation and cancer, making it an attractive target for imaging and therapy.
Biochemical and Physiological Effects:
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been shown to modulate various biochemical and physiological processes, including the regulation of oxidative stress, inflammation, and apoptosis. 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide can also modulate the expression of various genes and proteins involved in these processes, leading to the regulation of various cellular pathways.
実験室実験の利点と制限
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its availability as a radioligand for PET imaging. However, 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has some limitations, including its potential toxicity and the need for specialized equipment and expertise for PET imaging.
将来の方向性
There are several future directions for the research and development of 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide, including the optimization of its synthesis and purification methods, the investigation of its potential therapeutic applications in various diseases, the development of new radioligands for TSPO imaging, and the exploration of its interactions with other cellular targets. Further studies are also needed to elucidate the precise mechanisms of action of 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide and its potential side effects and toxicity in vivo.
合成法
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide can be synthesized using various methods, including the condensation of 2,6-dichlorobenzoyl chloride with 4-methyl-2-pyridinylamine, followed by the reaction with acetic anhydride. Another method involves the reaction of 2,6-dichlorobenzonitrile with 4-methyl-2-pyridinylamine, followed by the reaction with acetic anhydride. The purity and yield of 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide can be optimized using different purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has been widely used as a radioligand for positron emission tomography (PET) imaging of TSPO in various preclinical and clinical studies. PET imaging with 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide can provide valuable information on the extent and severity of neuroinflammation and other pathological processes in the brain and other organs. 2-(2,6-dichlorophenyl)-N-(4-methyl-2-pyridinyl)acetamide has also been investigated for its potential therapeutic applications in various diseases, including Alzheimer's disease, multiple sclerosis, and cancer.
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-5-6-17-13(7-9)18-14(19)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQDTHJSWCPHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dichlorophenyl)-N-(4-methylpyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)



![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)
![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)

![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)

![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5761217.png)